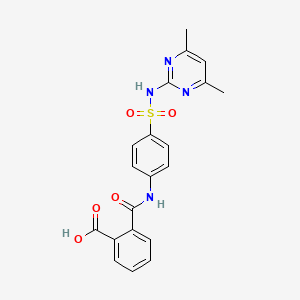
Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate
Übersicht
Beschreibung
Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C13H14N2O2 . It has a molecular weight of 230.26200 .
Synthesis Analysis
The synthesis of Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate involves several steps. One synthetic route involves the use of 3-Amino-3-imino and 2-Bromoacetophenone . Another route involves the use of ethyl 3-amino-3 and 2-Bromoacetophenone . The synthesis process has been documented in various literature .Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate is complex and detailed analysis can be found in various scientific publications .Chemical Reactions Analysis
The chemical reactions involving Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate are complex and involve multiple steps. The reactions have been studied and documented in various scientific literature .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate include a molecular weight of 230.26200 and a molecular formula of C13H14N2O2 . Other properties such as density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
Synthesis of Indole Derivatives
The compound could be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They have various biologically vital properties and their derivatives have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Antiviral Applications
Indole derivatives, which can potentially be synthesized from the compound, have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Applications
Pyrrole, a subunit of the compound, has applications in anti-inflammatory drugs . This suggests that the compound could potentially be used in the development of new anti-inflammatory medications.
Anticancer Applications
Indole derivatives have been used in the development of anticancer drugs . Given that the compound can potentially be used to synthesize indole derivatives, it could have applications in anticancer drug development.
Antimicrobial Applications
Indole derivatives have shown antimicrobial activity . Therefore, the compound could potentially be used in the development of new antimicrobial drugs.
Antidiabetic Applications
Indole derivatives have shown antidiabetic activity . This suggests that the compound could potentially be used in the development of antidiabetic drugs.
Organic Synthesis
The compound could be used in organic synthesis, particularly in the synthesis of pyrrole disulfides . The results of studies have illustrated the feasibility and strong potential of lipase-catalyzed organic synthesis .
Antitubercular Applications
Indole derivatives have shown antitubercular activity . This suggests that the compound could potentially be used in the development of antitubercular drugs.
Wirkmechanismus
Target of Action
Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate is a complex compound that may interact with multiple targets. It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate may have a similar multi-target mechanism of action.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Result of Action
Given the broad biological activities of similar compounds , it’s possible that this compound could have diverse effects at the molecular and cellular levels.
Safety and Hazards
Zukünftige Richtungen
The future directions for research on Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate could involve further exploration of its synthesis, chemical reactions, and mechanism of action. Additionally, more research could be done to understand its physical and chemical properties, as well as its safety and hazards .
Eigenschaften
IUPAC Name |
ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13(16)10-8-11(15-12(10)14)9-6-4-3-5-7-9/h3-8,15H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPAKNYVOAOQGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547989 | |
| Record name | Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate | |
CAS RN |
111222-40-3 | |
| Record name | Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



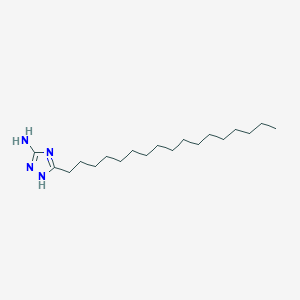
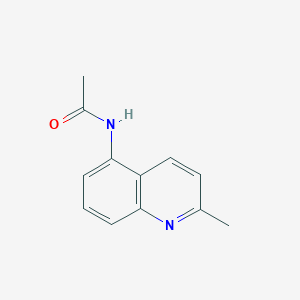
![Methyl 4-bromo-7-oxo-6,7-dihydrothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B3059596.png)
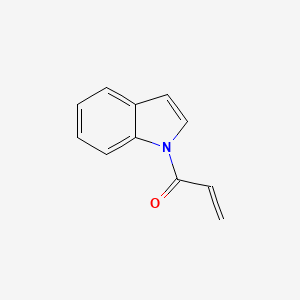
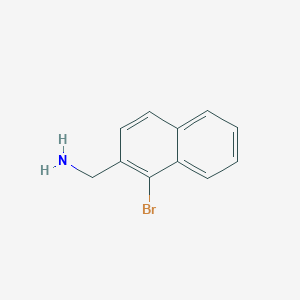
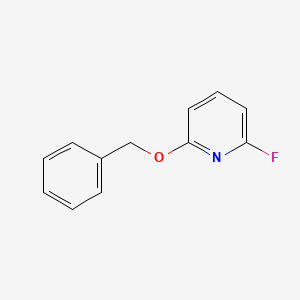
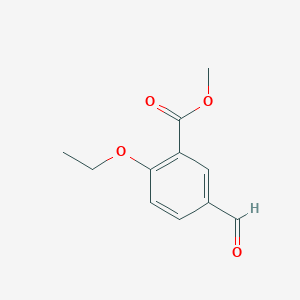
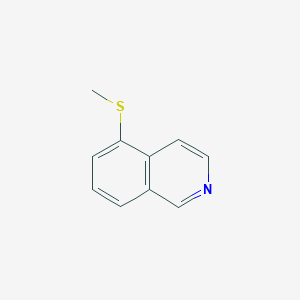
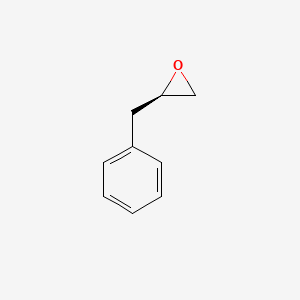
![N-Methyl-N-{[(prop-2-en-1-yl)oxy]carbonyl}-L-alanine](/img/structure/B3059608.png)
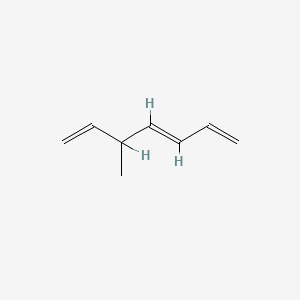
![[1-(4-Methoxyphenyl)-2-phenylethyl]methylamine](/img/structure/B3059611.png)
